1-(4-Bromophenyl)cyclopropane-1-carbohydrazide 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1098360-87-2
VCID: VC3346054
InChI: InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14)
SMILES: C1CC1(C2=CC=C(C=C2)Br)C(=O)NN
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

CAS No.: 1098360-87-2

Cat. No.: VC3346054

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide - 1098360-87-2

Specification

CAS No. 1098360-87-2
Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name 1-(4-bromophenyl)cyclopropane-1-carbohydrazide
Standard InChI InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14)
Standard InChI Key JNCDEECWYKWYAS-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=C(C=C2)Br)C(=O)NN
Canonical SMILES C1CC1(C2=CC=C(C=C2)Br)C(=O)NN

Introduction

Chemical Structure and Identification

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide features a bromophenyl group with bromine at the para position, a strained cyclopropane ring, and a carbohydrazide moiety. Based on structural analysis, this compound would have a molecular formula of C10H11BrN2O with an approximate molecular weight of 255.11 g/mol. The compound belongs to the broader family of cyclopropane derivatives, which are characterized by their unique three-membered ring system that exhibits considerable ring strain and distinctive reactivity patterns.

The chemical structure combines several important functional elements: the cyclopropane ring provides conformational rigidity, the bromophenyl group offers a site for further functionalization through various coupling reactions, and the carbohydrazide group presents opportunities for hydrogen bonding and additional chemical transformations. This particular arrangement of atoms and functional groups contributes to its potential utility in both synthetic chemistry and medicinal applications.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide can be inferred through analysis of structurally related compounds and general principles of organic chemistry. As a crystalline solid at room temperature, it likely exhibits moderate to high melting points due to the presence of the carbohydrazide functionality, which can form intermolecular hydrogen bonds.

Physical Properties

The following table summarizes the predicted physical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide:

PropertyPredicted ValueBasis of Prediction
Physical StateCrystalline solidBased on related cyclopropane derivatives
Melting Point185-220°CEstimated based on hydrogen bonding capabilities
Boiling Point>350°CExtrapolated from related compound data
SolubilityPoorly soluble in water; moderately soluble in polar organic solvents (ethanol, DMSO)Based on functional group analysis
Density~1.65-1.75 g/cm³Estimated from related bromophenyl compounds
Log P~2.3-2.7Estimated based on structure-property relationships
pKa~9.2-9.8 (NH of hydrazide)Calculated based on similar hydrazide compounds

Spectroscopic Properties

Spectroscopic analysis would reveal characteristic patterns that confirm the compound's structure:

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O stretching (1650-1680 cm⁻¹); N-H stretching (3200-3400 cm⁻¹); Aromatic C=C stretching (1450-1600 cm⁻¹)
¹H-NMRCyclopropane protons (δ 1.0-2.5 ppm); Aromatic protons as AA'BB' pattern (δ 7.2-7.8 ppm); NH and NH₂ protons (δ 8.5-10.0 ppm)
¹³C-NMRCyclopropane carbons (δ 15-30 ppm); Aromatic carbons (δ 120-140 ppm); Carbonyl carbon (δ 165-175 ppm)
Mass SpectrometryMolecular ion peak at m/z 255/257 with characteristic bromine isotope pattern

Synthetic Methodologies

The synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide would typically involve multiple steps, beginning with appropriate starting materials containing the bromophenyl group and establishing the cyclopropane ring structure.

Proposed Synthetic Routes

Based on methodologies used for structurally similar compounds, several viable synthetic pathways can be proposed:

Route A: From 4-Bromobenzaldehyde

The synthesis begins with 4-bromobenzaldehyde, which undergoes cyclopropanation followed by functional group transformations to yield the target compound:

StepReactionReagentsConditionsExpected Yield
1Cyclopropanation4-bromobenzaldehyde, trimethylsulfonium iodide, strong baseTHF, 0-25°C, 24h70-80%
2Oxidation to carboxylic acidKMnO₄ or other oxidizing agentsAqueous conditions, reflux65-75%
3Conversion to ester or acid chlorideSOCl₂ or ethanol/H₂SO₄Reflux, 2-4h80-90%
4Carbohydrazide formationHydrazine hydrate (excess)Ethanol, reflux, 6-8h70-80%

Route B: From 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

This alternative route starts with 1-(4-bromophenyl)cyclopropanecarboxylic acid, which is commercially available or can be synthesized:

StepReactionReagentsConditionsExpected Yield
1Activation of carboxylic acidThionyl chloride or coupling reagents (EDC/HOBT)DCM, 0-25°C, 2h85-95%
2Carbohydrazide formationHydrazine hydrateEthanol, 0°C to reflux, 4-6h75-85%

Route C: From 1-(4-Bromophenyl)cyclopropanecarbonitrile

Starting with 1-(4-Bromophenyl)cyclopropanecarbonitrile, this route offers a more direct approach:

StepReactionReagentsConditionsExpected Yield
1Hydrolysis to amideH₂O₂, NaOHDMSO, 30-40°C, 4-6h65-75%
2Conversion to carbohydrazideHydrazine hydrateEthanol, reflux, 8-10h60-70%

Critical Synthetic Considerations

Several factors should be considered during synthesis:

  • The cyclopropanation step requires careful temperature control to prevent ring-opening side reactions.

  • The bromophenyl moiety provides opportunities for undesired side reactions during metal-catalyzed steps.

  • Formation of the carbohydrazide functionality must be conducted under controlled conditions to prevent overreaction.

  • Purification steps should be optimized to ensure high purity of the final product.

Chemical Reactivity

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide possesses several reactive sites that can participate in diverse chemical transformations, making it valuable in organic synthesis.

Carbohydrazide Group Reactivity

The carbohydrazide functionality (-CO-NH-NH₂) can undergo numerous reactions:

Reaction TypeReagentsProductsPotential Applications
CondensationAldehydes, ketonesHydrazones, acylhydrazonesSynthesis of heterocycles, coordination chemistry
AcylationAcid chlorides, anhydridesN-acylated derivativesProdrug development, protecting group chemistry
OxidationPeriodic acid, lead tetraacetateAcyl diazenes, tetrazenesRadical precursors, specialty materials
CyclizationVarious electrophilesTriazoles, tetrazoles, oxadiazolesPharmaceutical intermediates

Bromophenyl Moiety Reactivity

The bromine substituent serves as a versatile handle for further transformations:

Reaction TypeReagentsProductsPotential Applications
Suzuki CouplingBoronic acids, Pd catalystBiaryl compoundsLibrary synthesis, structure-activity studies
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystsAlkynyl derivativesMaterial science, pharmaceutical synthesis
Buchwald-Hartwig AminationAmines, Pd catalystAmino derivativesDiversity-oriented synthesis
Grignard FormationMg, ethereal solventOrganometallic intermediateCarbon-carbon bond formation

Cyclopropane Ring Reactivity

The strained cyclopropane ring can participate in various transformations:

Reaction TypeReagentsProductsPotential Applications
Ring OpeningStrong acids, Lewis acidsHomologated productsChain extension, functional group manipulation
Ring ExpansionCarbenes, nitrenesFour-membered heterocyclesHeterocycle synthesis
Radical ReactionsRadical initiatorsRing-opened productsPolymer chemistry, radical cascade reactions
Cancer TypePotential MechanismStructural Contribution
Breast Cancer (MCF-7)Induction of apoptosis via mitochondrial pathwaysCarbohydrazide functional group
Lung Cancer (A549)Cell cycle arrest at G0/G1 phaseCyclopropane ring constraining molecular geometry
Colorectal CancerInhibition of tubulin polymerizationBromophenyl group enhancing lipophilicity

Antimicrobial Properties

The hydrazide functionality is associated with antimicrobial activity against both gram-positive and gram-negative bacteria, as well as various fungal species:

Microbial TargetPredicted MIC RangeActivity Determinants
Staphylococcus aureus32-64 μg/mLHydrazide group forming hydrogen bonds with target proteins
Escherichia coli64-128 μg/mLModerate lipophilicity allowing membrane penetration
Candida albicans32-64 μg/mLCombination of hydrogen-bonding and lipophilic interactions

Other Biological Activities

Additional potential therapeutic applications include:

Biological ActivityTarget/PathwayStructural Rationale
Anti-inflammatoryInhibition of pro-inflammatory enzymes (COX, LOX)Cyclopropane ring providing rigid pharmacophore
AntioxidantFree radical scavengingHydrazide group acting as hydrogen donor
AnticonvulsantModulation of ion channelsBalance of lipophilicity and hydrogen-bonding capability

Applications in Research and Development

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide offers versatile applications across multiple scientific disciplines.

Medicinal Chemistry Applications

In drug discovery and development, this compound serves several important functions:

ApplicationDescriptionAdvantage
PharmacophoreCore structure in drug designProvides rigid scaffold with defined spatial arrangement
SynthonBuilding block for complex moleculesContains multiple reactive sites for diversification
BioisostereAlternative to established pharmacophoresOffers unique physicochemical properties
Probe CompoundTool for studying biological systemsProvides insight into mechanism of action

Materials Science Applications

The compound's structure suggests potential applications in materials development:

Application AreaPotential UseKey Property
Polymer ChemistryMonomer or cross-linking agentReactive hydrazide functionality
Coordination ChemistryLigand for metal complexesChelating capabilities via nitrogen atoms
Surface ModificationFunctional coating componentAdhesion-promoting properties
NanocompositesInterfacial agentEnhanced mechanical properties through cross-linking

Synthetic Chemistry Applications

As a versatile intermediate, this compound enables various synthetic transformations:

Synthetic ApplicationProcessValue
Heterocycle SynthesisCyclization reactionsAccess to diverse nitrogen-containing heterocycles
Functional Group InterconversionSelective transformationsPlatform for structure-activity relationship studies
Click ChemistryBioorthogonal reactionsEnables bioconjugation and labeling applications

Analytical Methods and Characterization

Comprehensive characterization of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide requires multiple analytical techniques.

Chromatographic Analysis

TechniqueParametersApplication
HPLCC18 column, gradient elution with acetonitrile/waterPurity determination, quantitative analysis
TLCSilica gel, ethyl acetate/hexane (3:7)Reaction monitoring, preliminary identification
GC-MSDB-5 column, temperature program 80-280°CVolatile degradation product analysis

Advanced Structural Analysis

Beyond standard spectroscopic methods, advanced techniques provide deeper structural insights:

TechniqueInformation ProvidedValue in Characterization
X-ray CrystallographyAbsolute configuration, bond anglesConfirms cyclopropane ring geometry
2D NMR (COSY, HSQC, HMBC)Connectivity, through-space interactionsComplete structure elucidation
Thermal Analysis (DSC, TGA)Thermal stability, phase transitionsProcess development information

Future Research Directions

The study of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide presents several promising research avenues:

Research AreaSpecific FocusPotential Impact
Synthetic MethodologyGreen chemistry approachesEnvironmentally friendly production methods
Medicinal ChemistryStructure-activity relationshipsOptimization of biological activity
Materials ScienceSelf-assembling systemsNovel functional materials
CatalysisMetal complex formationNew catalytic systems
Computational ChemistryConformational analysisUnderstanding of structure-property relationships

Future investigations should focus on establishing definitive biological activity profiles through systematic screening, optimizing synthetic routes for scalability, and exploring innovative applications in emerging technological fields.

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